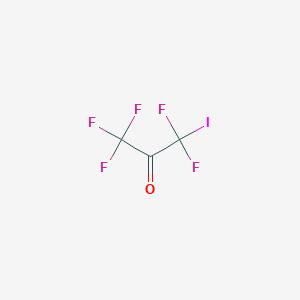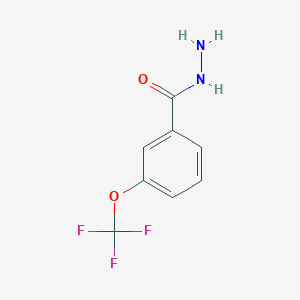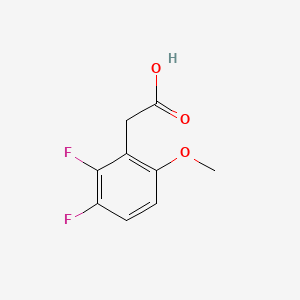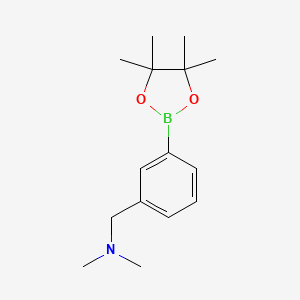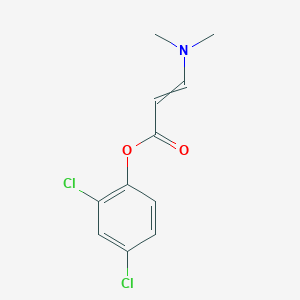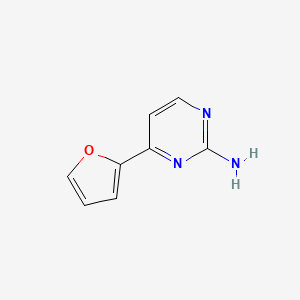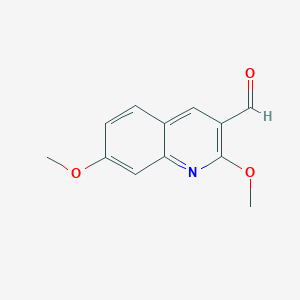
2,7-Dimethoxyquinoline-3-carbaldehyde
Übersicht
Beschreibung
2,7-Dimethoxyquinoline-3-carbaldehyde is a chemical compound with the CAS Number 95395-23-6 . It has a molecular weight of 217.22 and its IUPAC name is 2,7-dimethoxy-3-quinolinecarbaldehyde . It is used in scientific research and finds applications in diverse fields such as organic synthesis, pharmaceuticals, and materials science.
Molecular Structure Analysis
The molecular structure of 2,7-Dimethoxyquinoline-3-carbaldehyde is represented by the linear formula C12H11NO3 . The InChI code for this compound is 1S/C12H11NO3/c1-15-10-4-3-8-5-9(7-14)12(16-2)13-11(8)6-10/h3-7H,1-2H3 .Physical And Chemical Properties Analysis
2,7-Dimethoxyquinoline-3-carbaldehyde is a solid at room temperature . It should be stored in a dry environment between 2-8°C .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
2,7-Dimethoxyquinoline-3-carbaldehyde has been used in the synthesis of new quinoline derivatives that have shown promising anticancer activity . For instance, the compound 3- (2,7-dimethoxyquinolin-3-yl)-1- (4-methoxyphenyl)prop-2-en-1-one displayed significant inhibitory activity against two cancer cell lines (MCF-7 and HCCLM-3), which were equal and better than the positive control 5-fluorouracil . This compound also showed good selectivity for cancer cells .
Antibacterial Activity
Quinoline derivatives, including those derived from 2,7-Dimethoxyquinoline-3-carbaldehyde, have demonstrated antibacterial activity . In a study, several synthesized compounds displayed activity against both Gram-positive and Gram-negative bacterial strains . One of the compounds even showed better inhibition zone against P. aeruginosa compared with ciprofloxacin .
Antioxidant Activity
Some quinoline derivatives synthesized from 2,7-Dimethoxyquinoline-3-carbaldehyde have shown antioxidant activity . The IC50 for the radical scavenging activity of the synthesized compounds ranged from 5.31 to 16.71 μg/mL .
Drug Development
Due to the wide range of pharmacological effects demonstrated by quinoline derivatives, compounds with such scaffold, including 2,7-Dimethoxyquinoline-3-carbaldehyde, have been used as leads in drug development . They have been used to develop high efficiency, low toxicity anticancer agents or lead compounds .
Molecular Docking Analysis
The synthesized compounds from 2,7-Dimethoxyquinoline-3-carbaldehyde have been used in in silico molecular docking analysis against E. coli DNA Gyrase B and human topoisomerase IIα . The binding affinities of the synthesized compounds ranged from -6.1 to -7.2 kcal/mol against E. coli DNA gyrase B and -6.8 to -7.4 kcal/mol against human topoisomerase IIα .
Pharmacokinetic Properties Evaluation
The drug likeness properties of the synthesized compounds from 2,7-Dimethoxyquinoline-3-carbaldehyde have been assessed using SwissADME and PreADMET . All of the synthesized compounds obeyed Lipinski’s rule of five without violation .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,7-dimethoxyquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-10-4-3-8-5-9(7-14)12(16-2)13-11(8)6-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQECIFGEZCZGSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390223 | |
| Record name | 2,7-dimethoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethoxyquinoline-3-carbaldehyde | |
CAS RN |
95395-23-6 | |
| Record name | 2,7-dimethoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1307212.png)
![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-4-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307214.png)

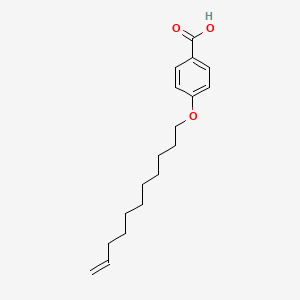
![(E)-2-{[2-(3,5-dichlorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B1307226.png)
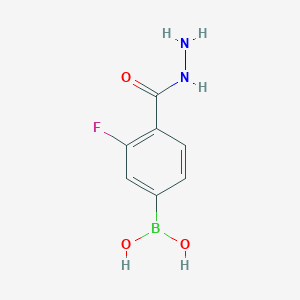

![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)
